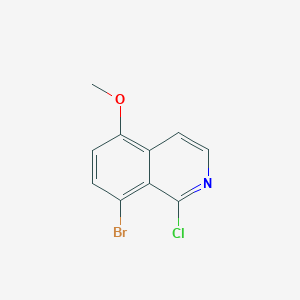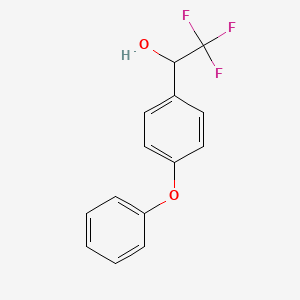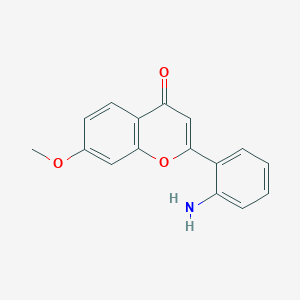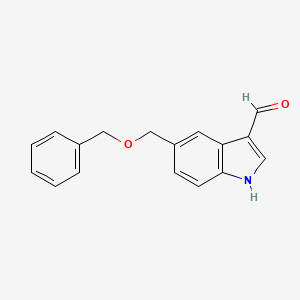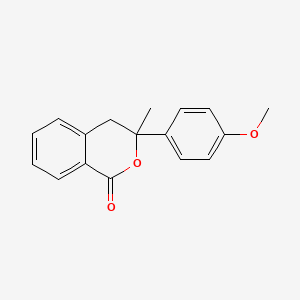
3-(4-Methoxyphenyl)-3-methyl-3,4-dihydro-1h-isochromen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-3-methylisochroman-1-one is an organic compound that belongs to the class of isochromanones. This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the isochromanone core. Isochromanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-methylisochroman-1-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 4-methoxyacetophenone with phthalic anhydride, followed by cyclization under acidic conditions to form the isochromanone core. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methoxyphenyl)-3-methylisochroman-1-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-3-methylisochroman-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-3-methylisochroman-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-3-methylisochroman-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-3-methylisochroman-1-one: Unique due to its specific substitution pattern and biological activity.
4-Methoxyphenyl-1H-indole: Shares the methoxyphenyl group but has a different core structure.
4-Methoxyphenyl-1H-imidazole: Similar functional group but different heterocyclic core.
Uniqueness
3-(4-Methoxyphenyl)-3-methylisochroman-1-one is unique due to its specific isochromanone core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
51739-11-8 |
|---|---|
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-3-methyl-4H-isochromen-1-one |
InChI |
InChI=1S/C17H16O3/c1-17(13-7-9-14(19-2)10-8-13)11-12-5-3-4-6-15(12)16(18)20-17/h3-10H,11H2,1-2H3 |
Clé InChI |
HSCWDLDJNAOVRB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


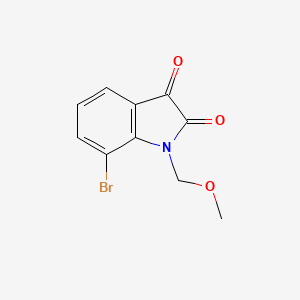
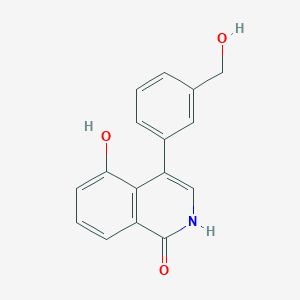
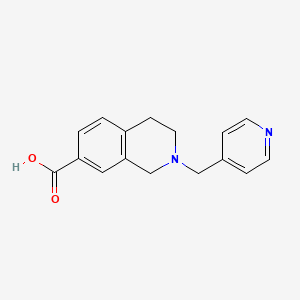
![3,4-Dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15065164.png)

![2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate](/img/structure/B15065177.png)
![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065190.png)

